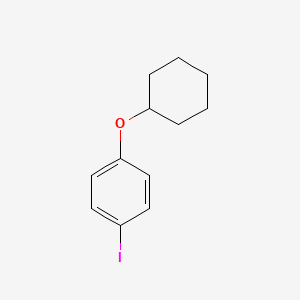

1-(Cyclohexyloxy)-4-iodobenzene

説明

1-(Cyclohexyloxy)-4-iodobenzene (C₁₂H₁₅IO) is an iodinated aromatic ether characterized by a cyclohexyloxy group and an iodine atom at the para positions of the benzene ring. It is synthesized via decarboxylative C(sp³)-O cross-coupling reactions, yielding 59% under optimized conditions involving phenol derivatives and N-hydroxyphthalimide (NHPI) esters . This compound is utilized in organic synthesis, particularly in cross-coupling reactions, due to the iodine atom's role as a versatile leaving group. SYNTHON Chemicals lists it as a key intermediate for pharmaceutical manufacturing, underscoring its industrial relevance .

特性

IUPAC Name |

1-cyclohexyloxy-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYNLKAYCBCEOMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

1-(Cyclohexyloxy)-4-iodobenzene can be synthesized through several methods. One common approach involves the iodination of 1-(Cyclohexyloxy)benzene . This reaction typically uses iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions to introduce the iodine atom into the benzene ring.

Another method involves the Suzuki-Miyaura coupling reaction , where a boronic acid derivative of cyclohexyloxybenzene is reacted with an aryl halide in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often employs the Suzuki-Miyaura coupling reaction due to its scalability and efficiency. The process involves large-scale reactors and continuous flow systems to ensure consistent product quality and yield.

化学反応の分析

Types of Reactions

1-(Cyclohexyloxy)-4-iodobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in the presence of suitable catalysts.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides, often in the presence of a base.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include derivatives where the iodine atom is replaced by other functional groups.

Oxidation and Reduction Reactions: Products vary depending on the specific conditions and reagents used, leading to different oxidation states or reduced forms of the compound.

科学的研究の応用

Organic Synthesis

1-(Cyclohexyloxy)-4-iodobenzene serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in reactions involving nucleophilic substitutions, where the iodine atom can be replaced by various nucleophiles such as amines or thiols. This versatility allows chemists to construct diverse molecular architectures efficiently.

Synthetic Routes

The synthesis of this compound typically involves the reaction of 4-iodophenol with cyclohexanol under acidic conditions. Common reagents include dehydrating agents like sulfuric acid or phosphorus oxychloride, and the reaction is often conducted under reflux conditions to ensure complete conversion. Purification methods such as recrystallization or column chromatography are employed to isolate the desired product.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in pharmaceutical development. Its structural features may enhance the bioactivity of drug candidates, particularly those targeting specific biological pathways.

Case Studies

- Anti-inflammatory Agents : Compounds similar to this compound have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

- Antitumor Activity : Preliminary studies indicate that derivatives of this compound could exhibit antitumor properties, making them candidates for further research in cancer therapeutics .

Material Science

The compound is also utilized in material science for developing functional materials with specific properties. Its ability to modify surfaces and interfaces makes it suitable for applications in coatings and polymer science.

Applications in Functional Materials

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability.

- Nanocomposites : It can be used as a modifier in nanocomposite materials, improving mechanical strength and durability.

Biological Studies

Research into the biological interactions of this compound has revealed potential applications in understanding biochemical pathways and molecular interactions.

Summary Table of Applications

| Application Area | Description | Potential Benefits |

|---|---|---|

| Organic Synthesis | Intermediate for nucleophilic substitutions | Versatile building block |

| Medicinal Chemistry | Potential anti-inflammatory and antitumor agent | Drug development opportunities |

| Material Science | Modifier for conductive polymers and nanocomposites | Enhanced material properties |

| Biological Studies | Investigates molecular interactions and enzyme activities | Insights into biochemical pathways |

作用機序

The mechanism of action of 1-(Cyclohexyloxy)-4-iodobenzene depends on its specific application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors, through its functional groups.

類似化合物との比較

Comparison with Structurally Similar Compounds

1-(Hexyloxy)-4-iodobenzene (C₁₂H₁₇IO)

- Synthesis: Produced via nucleophilic substitution of 4-iodophenol with 1-bromohexane (84% yield), utilizing K₂CO₃ as a base in CH₂Cl₂ .

- Comparison : The hexyloxy substituent, a linear alkyl chain, enables higher yields compared to the cyclohexyloxy variant (84% vs. 59%), likely due to reduced steric hindrance during substitution reactions. This compound is used in liquid crystal studies .

1-(4-(4-Iodophenoxy)butyloxy)-4-iodobenzene (C₁₆H₁₄I₂O₂)

- Synthesis: Achieved 97% yield via double alkylation of 4-iodophenol with 1,4-dibromobutane under crown ether catalysis .

- Comparison : The extended butyloxy linker and dual iodine atoms enhance reactivity in multi-step syntheses, making it suitable for polymer precursors or dendritic architectures.

1-(tert-Butyl)-4-iodobenzene (C₁₀H₁₃I)

- Catalytic Performance : Demonstrated 77% yield in coupling reactions, outperforming ethyl (54%) and biphenyl (47%) analogs due to steric stabilization of intermediates by the bulky tert-butyl group .

Electronic and Steric Influences

- Cyclohexyloxy vs. In contrast, the hexyloxy group offers flexibility, favoring nucleophilic displacement .

- Electron-Donating Effects : Both cyclohexyloxy and hexyloxy are electron-donating via oxygen, activating the benzene ring toward electrophilic substitution. However, iodine's strong electron-withdrawing effect dominates, directing reactivity toward meta positions in further functionalization.

生物活性

1-(Cyclohexyloxy)-4-iodobenzene is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

- Molecular Formula : C12H13IO

- Molecular Weight : 284.13 g/mol

- CAS Number : 100375-24-5

The compound features a cyclohexyl group attached to an oxygen atom, which is further connected to a para-iodophenyl group. This unique structure contributes to its biological activity by influencing its interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound has shown the ability to bind to specific receptors in the body, potentially modulating their activity. This property is crucial for its role as a pharmacological agent.

- Enzyme Inhibition : Studies indicate that this compound may inhibit certain enzymes, disrupting metabolic pathways and contributing to its therapeutic effects.

- Antimicrobial Properties : Preliminary research suggests that the compound exhibits antimicrobial activity, making it a candidate for further investigation in treating infections.

Antimicrobial Activity

A study conducted by researchers at the University of Michigan explored the antimicrobial properties of various halogenated phenolic compounds, including this compound. The results indicated that this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Potential

In another investigation, this compound was evaluated for its anticancer properties in vitro. The compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways. This finding highlights its potential application in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Reference |

|---|---|---|

| 4-Iodophenol | Antimicrobial, cytotoxic | |

| Cyclohexylphenol | Anti-inflammatory, analgesic | |

| 1-(Cyclopentyloxy)-4-iodobenzene | Anticancer, enzyme inhibition |

This table illustrates how variations in side groups influence the biological activities of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。